molecular formula C19H19N3O2S B10982409 2-(3-acetyl-1H-indol-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

2-(3-acetyl-1H-indol-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B10982409
M. Wt: 353.4 g/mol
InChI Key: URTPMDQKQQESIP-UHFFFAOYSA-N
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Description

2-(3-acetyl-1H-indol-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that combines an indole moiety with a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized by acetylating indole using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Formation of the Benzothiazole Derivative: The benzothiazole ring can be synthesized by cyclizing 2-aminothiophenol with an appropriate aldehyde under acidic conditions.

    Coupling Reaction: The final step involves coupling the acetylated indole with the benzothiazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetyl moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzothiazole ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced derivatives of the acetyl group.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study the interactions of indole and benzothiazole derivatives with biological targets. It can serve as a probe to investigate enzyme activities and receptor bindings.

Medicine

In medicinal chemistry, this compound shows potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for anti-cancer, anti-inflammatory, or antimicrobial agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the indole and benzothiazole rings.

Mechanism of Action

The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the benzothiazole ring can enhance binding affinity and specificity. The compound may exert its effects by modulating enzyme activities, inhibiting receptor functions, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide: Similar structure but lacks the acetyl group.

    2-(3-acetyl-1H-indol-1-yl)-N-(1,3-benzothiazol-2-yl)acetamide: Similar structure but lacks the tetrahydro moiety on the benzothiazole ring.

Uniqueness

The presence of both the acetyl group on the indole ring and the tetrahydro moiety on the benzothiazole ring makes 2-(3-acetyl-1H-indol-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide unique. These structural features can enhance its biological activity and specificity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

2-(3-acetylindol-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C19H19N3O2S/c1-12(23)14-10-22(16-8-4-2-6-13(14)16)11-18(24)21-19-20-15-7-3-5-9-17(15)25-19/h2,4,6,8,10H,3,5,7,9,11H2,1H3,(H,20,21,24)

InChI Key

URTPMDQKQQESIP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=NC4=C(S3)CCCC4

Origin of Product

United States

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